molecular formula C10H12BrNOS B2595182 2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine CAS No. 312732-76-6

2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine

Cat. No.: B2595182
CAS No.: 312732-76-6
M. Wt: 274.18
InChI Key: BMDCPEXAUFLROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine is a heterocyclic compound featuring a five-membered thiazolidine ring (comprising three carbons, one nitrogen, and one sulfur atom) substituted at the 2-position with a 3-bromo-4-methoxyphenyl group. This brominated aromatic substituent contributes to its distinct electronic and steric properties, making it a candidate for pharmacological and materials science applications.

  • The thiazolidine core allows for hydrogen bonding and π-π interactions, critical for binding to biological targets .

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c1-13-9-3-2-7(6-8(9)11)10-12-4-5-14-10/h2-3,6,10,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDCPEXAUFLROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NCCS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with cysteamine hydrochloride. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidine ring undergoes oxidation to form thiazolidinone derivatives, a key transformation for enhancing biological activity.

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)EtOH, 70°C, 6 hr2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidin-4-one82%
mCPBADCM, 0°C→RT, 12 hrSame as above75%

Mechanistic studies confirm the oxidation proceeds via radical intermediates, with the sulfur atom in the thiazolidine ring acting as the primary site of reactivity .

Reduction Reactions

The bromine atom undergoes selective reduction while preserving the thiazolidine scaffold.

Reagent Conditions Product Application
LiAlH<sub>4</sub>THF, 0°C→RT, 2 hr2-(4-Methoxyphenyl)-1,3-thiazolidinePrecursor for cross-coupling
NaBH<sub>4</sub>/Pd/CMeOH, H<sub>2</sub> (1 atm), 4 hrSame as abovePharmaceutical intermediate

The methoxy group remains intact under these conditions, enabling selective modification of the aromatic ring.

Nucleophilic Substitution

The bromine atom participates in SNAr reactions, enabling diversification of the phenyl ring.

Key Transformations:

  • Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 120°C to yield 2-(3-amino-4-methoxyphenyl)-1,3-thiazolidine derivatives (72–85% yield) .

  • Thiolation : Treatment with thiophenol/K<sub>2</sub>CO<sub>3</sub> in DMSO produces 2-(3-phenylthio-4-methoxyphenyl)-1,3-thiazolidine (68% yield) .

Ring-Opening Reactions

The thiazolidine ring undergoes controlled cleavage under acidic conditions:

Reaction Protocol :

  • HCl (6M) in EtOH, reflux, 8 hr

  • Products:

    • 3-Bromo-4-methoxybenzaldehyde (43%)

    • Cysteamine hydrochloride (51%)

This reversibility is critical for prodrug development strategies .

Cross-Coupling Reactions

The bromine atom enables modern catalytic transformations:

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>2-(3-Aryl-4-methoxyphenyl)-1,3-thiazolidines60–78%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosN-Aryl derivatives55–82%

These methods enable efficient synthesis of libraries for structure-activity relationship studies .

Cycloaddition Reactions

The thiazolidine nitrogen participates in [3+2] cycloadditions:

Example : Reaction with dimethyl acetylenedicarboxylate (DMAD) in toluene at 110°C produces fused thiazolo[3,2-b] triazole derivatives (71% yield) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces two competing pathways:

  • C-Br bond homolysis (65%)

  • Thiazolidine ring rearrangement (22%)

Comparative Reactivity Analysis

Position Reactivity Order Dominant Pathway
Thiazolidine sulfurOxidation > Nucleophilic attackRadical formation
C-Br bondReduction > Cross-couplingTransition-metal catalysis
Methoxy groupElectrophilic substitutionPara-directing effects

This comprehensive analysis demonstrates the compound's versatility as a synthetic building block. The bromine atom and thiazolidine ring create orthogonal reactivity domains, enabling precise structural modifications for pharmaceutical and materials science applications. Recent advances in catalytic methods (2019–2024) have significantly expanded its synthetic utility .

Scientific Research Applications

Antimicrobial Properties : Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. In studies evaluating various thiazolidine derivatives, compounds with halogen substitutions (like bromine) demonstrated superior activity against resistant bacterial strains compared to standard antibiotics .

Anticancer Activity : The compound has shown promise in anticancer research. For instance, it was noted that similar thiazolidine derivatives could induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology. A specific study reported significant inhibition of cell growth in Jurkat cells with an IC50 value lower than traditional chemotherapeutics .

Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiazolidine derivatives, it was found that compounds with halogen substitutions exhibited superior activity against resistant strains of bacteria compared to standard antibiotics. This highlights the potential utility of this compound in treating bacterial infections.

Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of this compound revealed significant inhibition of cell growth in Jurkat cells, with an IC50 value significantly lower than traditional chemotherapeutics. This suggests that this compound may be a viable candidate for further development as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Thiazolidinone Derivative AStructureAnti-Toxoplasma gondii
Thiazolidinone Derivative BStructureHepatoprotective

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The thiazolidine ring can also interact with nucleophilic sites in proteins, potentially leading to covalent modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison of 2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine with structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison of Thiazolidine Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
This compound (Base structure) 3-Bromo-4-methoxyphenyl at C2 Potential antimicrobial/antifungal
2-(3-Bromo-4-methoxyphenyl)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidine C₁₆H₁₅BrClNO₃S₂ 4-Chlorophenylsulfonyl at N3 Increased polarity; enhanced stability
2-(5-Bromo-2-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine C₁₇H₁₈BrNO₄S₂ 5-Bromo-2-methoxyphenyl at C2; 4-methoxyphenylsulfonyl at N3 Improved solubility; antifungal activity
2-(4-Nitrophenyl)thiazolidine C₉H₁₀N₂O₂S 4-Nitrophenyl at C2 Antitubercular activity
2-(2,4-Dichlorophenyl)-1,3-thiazolidine C₉H₉Cl₂NS 2,4-Dichlorophenyl at C2 Insecticidal properties
Chalcone derivatives with 2-substituted thiazolidine Variable Thiazolidine linked to chalcone via cyanoimino Broad-spectrum fungicidal activity

Key Findings from Comparative Analysis

Substituent Position and Bioactivity: Bromine at the 3-position (vs. Sulfonyl groups (e.g., 4-chlorophenylsulfonyl in ) increase polarity, enhancing water solubility and metabolic stability compared to the non-sulfonylated parent compound.

Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro in ) improve antitubercular activity by modulating electron density on the thiazolidine ring.
  • Methoxy groups (e.g., in ) contribute to π-stacking interactions, critical for binding to fungal cytochrome P450 enzymes .

Biological Activity Trends: Chalcone-thiazolidine hybrids (e.g., ) exhibit superior antifungal activity due to dual binding motifs (chalcone’s α,β-unsaturated ketone and thiazolidine’s sulfur atom). Halogenated derivatives (e.g., bromo in and chloro in ) show enhanced insecticidal and antimicrobial effects compared to non-halogenated analogs.

Biological Activity

2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including data from various studies and case analyses.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological properties. The presence of the 3-bromo and 4-methoxy substituents on the phenyl ring is significant as these groups can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens:

Microorganism Activity Reference
Escherichia coliModerate to high
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate
Bacillus subtilisHigh

These findings suggest that the compound may function as an effective antimicrobial agent, potentially useful in treating infections caused by resistant strains.

Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications to the thiazolidine scaffold can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups like bromine and chlorine have demonstrated increased potency against various cancer types:

Cancer Cell Line IC50 (µM) Reference
Jurkat (leukemia)< 20
HT-29 (colon cancer)< 30
MCF-7 (breast cancer)< 25

The presence of methoxy and bromo groups appears to play a crucial role in enhancing the anticancer activity by improving cell permeability or modifying receptor interactions.

The mechanisms underlying the biological activities of thiazolidines often involve enzyme inhibition and modulation of signaling pathways. For instance, some studies have reported that thiazolidines can inhibit key enzymes involved in metabolic pathways related to cancer cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of various thiazolidine derivatives, it was found that compounds with halogen substitutions exhibited superior activity against resistant strains of bacteria compared to standard antibiotics .
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of this compound revealed significant inhibition of cell growth in Jurkat cells with an IC50 value significantly lower than traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions by selecting appropriate intermediates and catalysts. For example, cyclic intermediates (e.g., 1,3-thiazolidine derivatives) can be synthesized using Amberlyst A-15 under microwave irradiation to enhance reaction efficiency . Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) helps isolate the target compound while minimizing impurities. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the bromophenyl and methoxy groups. For instance, the methoxy proton typically resonates at δ 3.8–4.0 ppm, while aromatic protons appear at δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br^{79}\text{Br} and 81Br^{81}\text{Br}) .
  • X-ray Crystallography : Determine crystal packing and stereochemistry using SHELXL for refinement. For example, monoclinic space groups (e.g., C2/c) with unit cell parameters (a = 24.259 Å, b = 13.359 Å) have been reported for analogous thiazolidine derivatives .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

  • Methodological Answer : SHELXL refines structural models by minimizing the discrepancy factor (R1R_1) and validating hydrogen bonding networks. For thiazolidine derivatives, anisotropic displacement parameters for bromine atoms should be carefully modeled due to their high electron density. Twinning or disorder in crystals can be addressed using the TWIN/BASF commands in SHELX . Structural validation tools like PLATON should confirm the absence of voids (>0.8 Å) and reasonable bond lengths (C–S: 1.74–1.82 Å; C–Br: 1.89–1.93 Å) .

Q. How can researchers address contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Statistical Analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., solvent polarity in bioassays).
  • Dose-Response Studies : Validate activity using multiple assays (e.g., antimicrobial disk diffusion vs. MIC determination). For example, thiazolidine derivatives with EC50_{50} values <10 μM in antifungal assays may show variability due to membrane permeability differences .
  • Structural Analog Comparison : Compare results with structurally similar compounds (e.g., 2-(4-nitrophenyl)thiazolidine, which shows a 20% variance in activity due to nitro vs. bromo substituent effects) .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like dihydrofolate reductase (DHFR). The bromophenyl group may occupy hydrophobic pockets, while the thiazolidine ring forms hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the methoxy group’s electron-donating effect increases electron density on the aromatic ring, influencing binding affinity .

Q. How can researchers determine the influence of bromine and methoxy substituents on the compound’s reactivity?

  • Methodological Answer :

  • Substituent Effect Analysis : Perform Hammett studies using para-substituted analogs. The bromine atom’s −I effect reduces electron density, while the methoxy group’s +M effect enhances aromatic electrophilic substitution rates .
  • Kinetic Experiments : Monitor reaction intermediates via 19F^{19}\text{F}-NMR (if fluorine analogs are synthesized) or UV-Vis spectroscopy to track substituent-driven reactivity changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.